REACTION_CXSMILES
|
[CH:1]([N:14]1[CH2:17][CH:16](OS(C)(=O)=O)[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:23]1(=[O:33])[NH:27][C:26](=[O:28])[C:25]2=[CH:29][CH:30]=[CH:31][CH:32]=[C:24]12.[K]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCCCCCCCCCCCCCC.C1(C)C=CC=CC=1>[CH:1]([N:14]1[CH2:17][CH:16]([N:27]2[C:26](=[O:28])[C:25]3=[CH:29][CH:30]=[CH:31][CH:32]=[C:24]3[C:23]2=[O:33])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4,^1:33|
|
Name
|
|
Quantity
|
0.362 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)OS(=O)(=O)C
|
Name
|
|
Quantity
|
0.44 mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
0.045 mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with 400 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic solution is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered on charcoal
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oily residue is crystallized from 600 ml of diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |